molecular formula C29H32FNO4 B14893127 tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B14893127
M. Wt: 477.6 g/mol
InChI Key: RCARMBIYAHBUHR-TYOAQRMGSA-N
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Description

tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a complex organic compound that features a quinoline core, a cyclopropyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final steps often involve the formation of the hept-6-enoate moiety and the tert-butyl esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The double bond in the hept-6-enoate moiety can be reduced to a single bond.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bond would yield a saturated heptanoate.

Scientific Research Applications

tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific biological target. Generally, compounds with quinoline cores can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores.

    Fluorophenyl compounds: Molecules featuring fluorophenyl groups.

    Cyclopropyl-containing compounds: Structures with cyclopropyl groups.

Uniqueness

tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.

Properties

Molecular Formula

C29H32FNO4

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl (E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m0/s1

InChI Key

RCARMBIYAHBUHR-TYOAQRMGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O

Origin of Product

United States

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